Pinocarvone

説明

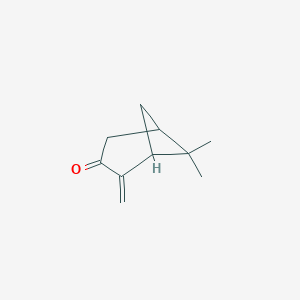

Structure

3D Structure

特性

IUPAC Name |

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDMGBLPGZXHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=C)C(=O)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865544 | |

| Record name | Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (-)-Pinocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

217.00 to 218.00 °C. @ 760.00 mm Hg | |

| Record name | (-)-Pinocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30460-92-5, 19890-00-7 | |

| Record name | Pinocarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30460-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Pinocarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030460925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2(10)-pinen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-Pinocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-1.8 °C | |

| Record name | (-)-Pinocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Pinocarvone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinocarvone, a bicyclic monoterpene ketone, is a natural compound found in various essential oils. With its distinct aromatic properties, it has found applications in the fragrance and flavor industries. Beyond its sensory characteristics, pinocarvone has garnered interest for its potential pharmacological activities, including antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of pinocarvone, with a focus on its potential mechanisms of action. Detailed experimental protocols for its synthesis, purification, and characterization are outlined, and key signaling pathways potentially modulated by this compound are visualized. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Pinocarvone is chemically known as 6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one.[1][2] Its structure features a bridged bicyclic system with a ketone functional group and an exocyclic double bond.

Table 1: Chemical Identifiers for Pinocarvone

| Identifier | Value |

| IUPAC Name | 6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one[1][3] |

| Molecular Formula | C₁₀H₁₄O[1][4] |

| SMILES | CC1(C2CC1C(=C)C(=O)C2)C[1] |

| InChI | InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3[1][4] |

| InChIKey | TZDMGBLPGZXHJI-UHFFFAOYSA-N[1][4] |

| CAS Number | 30460-92-5[1] |

Physicochemical Properties

Pinocarvone is a colorless to pale yellow liquid at room temperature with a characteristic minty odor.[4] It is soluble in organic solvents but has limited solubility in water.[4]

Table 2: Physicochemical Properties of Pinocarvone

| Property | Value | Reference(s) |

| Molecular Weight | 150.22 g/mol | [1] |

| Boiling Point | 217.0 - 218.0 °C at 760 mmHg | [1] |

| Melting Point | -1.8 °C | [1] |

| Density | 0.9875 g/cm³ at 15 °C | [5] |

| Refractive Index | 1.4949 at 20 °C | [5] |

| Flash Point | 85.0 °C (185.0 °F) | [5] |

| Water Solubility | 117.2 mg/L at 25 °C (estimated) | [5] |

Experimental Protocols

Synthesis of Pinocarvone

A common route for the synthesis of pinocarvone involves the oxidation of its corresponding alcohol, pinocarveol. Pinocarveol can be synthesized from α-pinene oxide.

3.1.1. Synthesis of trans-Pinocarveol from α-Pinene Oxide

This procedure is adapted from the synthesis of allylic alcohols from epoxides.

-

Materials: α-Pinene oxide, n-butyllithium in hexane (B92381), diethylamine (B46881), anhydrous diethyl ether, 1 N hydrochloric acid, saturated aqueous sodium hydrogen carbonate, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of diethylamine in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add n-butyllithium in hexane dropwise.

-

After stirring for 10 minutes, remove the ice bath and add a solution of α-pinene oxide in anhydrous diethyl ether dropwise.

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture in an ice bath and quench by the slow addition of water.

-

Separate the ether layer and wash successively with 1 N hydrochloric acid, water, saturated aqueous sodium hydrogen carbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-pinocarveol.

-

3.1.2. Oxidation of trans-Pinocarveol to Pinocarvone

Standard oxidation procedures using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation can be employed.

-

Materials: trans-Pinocarveol, pyridinium chlorochromate (PCC), anhydrous dichloromethane, silica (B1680970) gel.

-

Procedure (using PCC):

-

To a stirred suspension of PCC in anhydrous dichloromethane, add a solution of trans-pinocarveol in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the combined filtrates under reduced pressure to obtain crude pinocarvone.

-

Purification

3.2.1. Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure:

-

Pack a glass column with a slurry of silica gel in hexane.

-

Load the crude pinocarvone, adsorbed onto a small amount of silica gel, onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing pure pinocarvone.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

3.2.2. Fractional Distillation under Reduced Pressure

For larger quantities, purification can be achieved by fractional distillation under reduced pressure to avoid decomposition at high temperatures. The boiling point will be lower than the atmospheric boiling point.

Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of purified pinocarvone in deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Spectroscopy: Expected signals would include those for the methyl groups, methylene (B1212753) protons, and protons adjacent to the carbonyl and the double bond.

-

¹³C NMR Spectroscopy: Expected signals would include a peak for the carbonyl carbon (around 200 ppm), signals for the olefinic carbons, and signals for the aliphatic carbons in the bicyclic ring system.[1]

3.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Expected Absorptions: A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1670-1700 cm⁻¹. Other characteristic peaks would include those for C=C stretching and C-H stretching and bending vibrations.

3.3.3. Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is commonly used.

-

Expected Fragmentation: The mass spectrum would show a molecular ion peak (M⁺) at m/z 150. Common fragmentation patterns for ketones and bicyclic systems would be observed.

Biological Activities and Signaling Pathways

While direct studies on the signaling pathways affected by pinocarvone are limited, research on the structurally similar monoterpene, carvone (B1668592), provides significant insights into its potential anti-inflammatory and antimicrobial mechanisms.

Anti-inflammatory Activity

The anti-inflammatory effects of carvone are believed to be mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

4.1.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies on carvone suggest that it may inhibit this pathway, thereby reducing inflammation.

4.1.2. MAPK Signaling Pathway

The MAPK family of kinases (including p38, JNK, and ERK) are also key players in the inflammatory response. Extracellular stimuli can activate a cascade of phosphorylation events, leading to the activation of MAPKs. Activated MAPKs can then phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory mediators. Carvone has been shown to inhibit the phosphorylation of certain MAPKs, suggesting a mechanism for its anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial properties of monoterpenes like pinocarvone are often attributed to their ability to disrupt the cell membranes of microorganisms. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Safety and Toxicology

Pinocarvone is classified as a skin irritant and may cause an allergic skin reaction.[1] It is also suspected of causing genetic defects and serious eye damage.[1] Appropriate personal protective equipment should be used when handling this compound.

Table 3: GHS Hazard Classifications for Pinocarvone

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Sensitization, Skin | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

| Germ Cell Mutagenicity | 2 |

Source: PubChem[1]

Conclusion

Pinocarvone is a bicyclic monoterpene with well-defined chemical and physical properties. While its primary applications have been in the fragrance and flavor industries, emerging evidence, largely extrapolated from studies on the related compound carvone, suggests potential for pharmacological applications. Its putative anti-inflammatory and antimicrobial activities appear to be linked to the modulation of key cellular signaling pathways such as NF-κB and MAPK, and the disruption of microbial cell membranes. Further direct investigation into the biological effects and mechanisms of action of pinocarvone is warranted to fully elucidate its therapeutic potential for drug development. The experimental protocols and data presented in this guide provide a solid foundation for future research in this area.

References

- 1. Pinocarvone | C10H14O | CID 121719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of the Mechanism Underlying the Anti-Inflammatory Properties of (S)-(+)-Carvone Identifies a Novel Class of Sirtuin-1 Activators in a Murine Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.abo.fi [research.abo.fi]

- 5. pinocarvone, 30460-92-5 [thegoodscentscompany.com]

Natural Sources of Pinocarvone: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of pinocarvone, a bicyclic monoterpenoid ketone of interest for its potential applications in the pharmaceutical and fragrance industries. This document details the primary plant sources, concentration of pinocarvone in their essential oils, methodologies for its extraction and analysis, and the current understanding of its biosynthetic pathway.

Natural Occurrence of Pinocarvone

Pinocarvone is a significant constituent of the essential oils of various plant species. Its concentration can vary considerably depending on the plant's geographic origin, chemotype, and the specific part of the plant utilized for extraction. The primary and secondary natural sources of pinocarvone are summarized below.

Primary Natural Sources

-

Eucalyptus globulus (Blue Gum): The essential oil of Eucalyptus globulus is a well-documented source of pinocarvone. While 1,8-cineole is the major component, pinocarvone is present as a notable secondary constituent.

-

Hyssopus officinalis (Hyssop): Hyssop essential oil exhibits significant chemical diversity, with some chemotypes containing pinocarvone as a major component.

Other Documented Sources

Pinocarvone has also been identified in the essential oils of several other plants, typically in lower concentrations. These include:

-

Mentha spicata (Spearmint)

-

Laurus nobilis (Sweet Bay)

-

Hadychium gracile

-

Meriandra bengalensis

-

Eucalyptus pulverulenta

-

Elsholtzia fruticosa

-

Cedronella canariensis

-

Amomum compactum (Java cardamom)

Quantitative Data on Pinocarvone Content

The following table summarizes the quantitative data on pinocarvone concentration found in the essential oils of its primary natural sources.

| Plant Species | Geographic Origin | Plant Part | Extraction Method | Pinocarvone Concentration (%) | Reference |

| Eucalyptus globulus | Tanzania | Leaves | Not Specified | 4.96 | [1] |

| Eucalyptus globulus | Portugal | Leaves | Not Specified | 0.71 | [1] |

| Hyssopus officinalis subsp. angustifolius | Turkey | Not Specified | Not Specified | 27.1 | [1] |

| Hyssopus officinalis | East Lithuania | Not Specified | Not Specified | 21.1 - 28.1 | [1] |

| Hyssopus officinalis | Iran | Flowers | Not Specified | 6.76 | [1] |

| Hyssopus officinalis | Iran | Leaves | Not Specified | 5.34 | [1] |

| Amomum compactum (Java cardamom) | Not Specified | Not Specified | Not Specified | 3.57 | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of pinocarvone from natural sources.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material. The following is a general protocol for the steam distillation of essential oils from Eucalyptus leaves.

3.1.1. Materials and Equipment

-

Fresh or dried plant material (e.g., Eucalyptus globulus leaves)

-

Steam distillation apparatus (including a boiling flask, still pot/biomass flask, condenser, and a collection vessel/separatory funnel)

-

Heating mantle or hot plate

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

3.1.2. Protocol

-

Preparation of Plant Material:

-

Harvest fresh plant material, preferably in the morning when essential oil content is highest.

-

Thoroughly wash the plant material to remove any dirt and debris.

-

Air-dry the material or gently pat it dry.

-

Reduce the particle size of the material by chopping or grinding to increase the surface area for efficient oil extraction.

-

-

Apparatus Setup:

-

Assemble the steam distillation apparatus. Ensure all glass joints are properly sealed.

-

Fill the boiling flask with deionized water to about two-thirds of its capacity.

-

Place the prepared plant material into the still pot. Do not pack it too tightly to allow for steam to pass through.

-

-

Distillation:

-

Heat the water in the boiling flask to generate steam.

-

Allow the steam to pass through the plant material in the still pot. The steam will vaporize the volatile essential oils.

-

The mixture of steam and essential oil vapor will travel to the condenser.

-

The condenser, cooled with circulating cold water, will cool the vapor, causing it to condense back into a liquid.

-

-

Collection and Separation:

-

Collect the distillate, which is a mixture of water (hydrosol) and essential oil, in the collection vessel.

-

The essential oil, being less dense than water, will form a layer on top of the hydrosol.

-

Carefully separate the essential oil from the hydrosol using a separatory funnel.

-

-

Drying and Storage:

-

Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

-

Decant the dried essential oil into a clean, airtight glass vial.

-

Store the essential oil in a cool, dark place to prevent degradation.

-

Analysis of Pinocarvone by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the components of a complex mixture like an essential oil.

3.2.1. Materials and Equipment

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5, or equivalent non-polar column)

-

Helium (carrier gas)

-

Essential oil sample

-

Solvent for dilution (e.g., hexane (B92381) or dichloromethane)

-

Microsyringe for injection

-

Pinocarvone analytical standard

3.2.2. Protocol

-

Sample Preparation:

-

Dilute the essential oil sample in a suitable solvent (e.g., 1:100 v/v in hexane).

-

Prepare a series of calibration standards of pinocarvone in the same solvent.

-

-

GC-MS Instrument Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., split ratio 50:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: Increase to 240 °C at a rate of 3 °C/min

-

Final hold: Hold at 240 °C for 10 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

-

-

Data Analysis:

-

Identify pinocarvone in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard. The NIST Mass Spectrometry Data Center provides reference mass spectra for pinocarvone.[3]

-

Quantify the amount of pinocarvone in the sample by creating a calibration curve from the peak areas of the analytical standards.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including pinocarvone.

3.3.1. Materials and Equipment

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Purified pinocarvone sample

3.3.2. Protocol

-

Sample Preparation:

-

Dissolve a few milligrams of the purified pinocarvone sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton environment in the molecule.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct ¹H-¹³C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range ¹H-¹³C correlations, further aiding in the structural assignment.

-

-

Data Interpretation:

-

Analyze the chemical shifts, coupling constants, and correlation peaks in the 1D and 2D NMR spectra to assign all proton and carbon signals to the pinocarvone structure. Published spectral data for pinocarvone can be used as a reference.[4]

-

Biosynthesis of Pinocarvone

The biosynthesis of pinocarvone is believed to proceed from the common monoterpene precursor, geranyl pyrophosphate (GPP). While the complete enzymatic pathway has not been fully elucidated in all pinocarvone-producing plants, the proposed pathway involves the cyclization of GPP to form a pinene scaffold, followed by oxidation.

The initial steps involve the formation of α-pinene and β-pinene from GPP, catalyzed by pinene synthases.[1] It is hypothesized that pinocarvone is then formed through the oxidation of β-pinene. This oxidation is likely catalyzed by a cytochrome P450 monooxygenase, which would hydroxylate the pinene backbone, followed by the action of a dehydrogenase to form the ketone group of pinocarvone.[5]

Caption: Proposed biosynthetic pathway of pinocarvone from geranyl pyrophosphate.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the extraction and analysis of pinocarvone from a natural source, as well as a logical diagram outlining the process of identifying and quantifying this compound.

Caption: General workflow for the extraction and analysis of pinocarvone.

Caption: Logical workflow for the identification and quantification of pinocarvone.

References

- 1. Pinocarvone | C10H14O | CID 121719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academics.su.edu.krd [academics.su.edu.krd]

- 4. bmse000500 (R)-(-)-Carvone at BMRB [bmrb.io]

- 5. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PMC [pmc.ncbi.nlm.nih.gov]

Pinocarvone: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinocarvone is a bicyclic monoterpene ketone naturally occurring in the essential oils of various plants, including Eucalyptus globulus and hyssop (Hyssopus officinalis).[1] As a structural isomer of the well-studied monoterpene carvone (B1668592), pinocarvone presents a compelling subject for biological activity screening and drug discovery.[2] Its unique chemical structure suggests a spectrum of pharmacological activities that are of significant interest to the scientific community. Research has indicated that pinocarvone possesses antioxidant, cytotoxic, and antimicrobial properties.[3] This technical guide provides a comprehensive overview of the methodologies and data pertinent to the biological activity screening of pinocarvone, offering a foundational resource for researchers in pharmacology and drug development.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of pinocarvone and its closely related isomer, carvone. Due to the limited specific data for pinocarvone, data for carvone is included to provide a comparative context and suggest potential avenues for investigation.

Table 1: Antimicrobial Activity of Pinocarvone and Carvone

| Compound/Source | Organism | Assay | Result | Unit |

| Eucalyptus globulus oil (containing pinocarvone) | Candida tropicalis | Broth Microdilution | MIC₅₀: 2.93 | µL/mL |

| Eucalyptus globulus oil (containing pinocarvone) | Candida tropicalis | Broth Microdilution | MIC₉₀: 3.17 | µL/mL |

| (-)-Carvone | Staphylococcus aureus | Broth Microdilution | MIC: 2.5 | mg/mL |

| (+)-Carvone | Candida krusei | Broth Microdilution | MIC: 0.625 | mg/mL |

| (+)-Carvone | Candida albicans | Broth Microdilution | MIC: 0.312 | mg/mL |

| (-)-Carvone | Candida albicans | Broth Microdilution | MIC: 0.625 | mg/mL |

Table 2: Anti-Inflammatory and Cytotoxic Activity of Carvone (Data for Pinocarvone Not Currently Available)

| Compound | Activity | Cell Line/Model | Assay | Result (IC₅₀) | Unit |

| Carvone | Cytotoxic | Myeloma (KMS-5) | MTT Assay | 20 | µM |

| Carvone Derivative (Cyano-carvone) | Anti-inflammatory | LPS-stimulated Macrophages | Nitric Oxide Production | Not specified | - |

| Various Monoterpenes | Anti-inflammatory | LPS-stimulated Macrophages | Nitric Oxide Production | 12.0 - 49.3 | µM |

Experimental Protocols

Detailed methodologies for key experimental assays are provided below. These protocols are standardized and can be adapted for the screening of pinocarvone.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

a. Preparation of Inoculum:

-

Streak the microbial culture on an appropriate agar (B569324) plate and incubate for 18-24 hours.

-

Select several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

b. Preparation of Microtiter Plate:

-

Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the test compound (pinocarvone) at twice the highest desired final concentration to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no inoculum).

c. Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well from 1 to 11.

-

The final volume in each well will be 200 µL.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

d. Determination of MIC:

-

The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

a. Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound (pinocarvone) in methanol.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

b. Assay Procedure:

-

Add a defined volume of each dilution of the test compound or control to separate wells of a 96-well plate or to cuvettes.

-

Add an equal volume of the DPPH working solution to each well/cuvette.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the reactions in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

c. Calculation of Scavenging Activity:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

a. Animal Preparation:

-

Use healthy adult rats or mice, fasted overnight with free access to water.

-

Divide the animals into groups: a control group, a positive control group (e.g., receiving a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of pinocarvone.

b. Administration of Compounds:

-

Administer the test compound (pinocarvone), the vehicle (control), or the standard drug orally or via intraperitoneal injection.

c. Induction of Inflammation:

-

One hour after the administration of the compounds, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each animal.

d. Measurement of Paw Edema:

-

Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This model is used to screen for compounds with potential efficacy against generalized seizures.

a. Animal Preparation and Dosing:

-

Use healthy adult mice, divided into control and test groups.

-

Administer the test compound (pinocarvone) or vehicle to the respective groups, typically via intraperitoneal injection.

b. Seizure Induction:

-

After a set pre-treatment time (e.g., 30 minutes), administer a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg, subcutaneously).

c. Observation:

-

Immediately after PTZ injection, place each mouse in an individual observation chamber.

-

Observe the animals for a defined period (e.g., 30 minutes) and record the latency to the first seizure (myoclonic jerk or generalized clonic seizure) and the incidence and duration of seizures.

-

The ability of pinocarvone to delay the onset of seizures or prevent them is an indication of its anticonvulsant activity.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of pinocarvone are not yet fully elucidated, the well-documented mechanisms of its isomer, carvone, provide a strong basis for hypothesized pathways.

Anti-inflammatory Pathways

Carvone has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[4][5][6][7][8][9] It is plausible that pinocarvone shares similar mechanisms.

-

NF-κB Signaling: Carvone has been observed to inhibit the NF-κB pathway.[5][6][8] This can occur through the inhibition of IκB-α degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-1β).[5][6][8]

-

MAPK Signaling: The MAPK family (including p38, JNK, and ERK) plays a crucial role in the inflammatory response. Carvone has been shown to inhibit the phosphorylation of p38 MAPK, which is involved in the production of inflammatory mediators.[9][10] (R)-(-)-carvone specifically has been found to decrease the phosphorylation of JNK1.[4][7]

Caption: Hypothesized anti-inflammatory signaling pathway for pinocarvone.

Anticonvulsant Mechanism

The anticonvulsant effects of many monoterpenes are attributed to their interaction with the GABAergic system.[11][12][13][14][15] Carvone has been shown to modulate GABAᴀ receptors, acting as a negative allosteric modulator.[13][14] This interaction can influence neuronal excitability and contribute to seizure protection. It is hypothesized that pinocarvone may also interact with GABAᴀ receptors, potentially at a site distinct from benzodiazepines, to exert its anticonvulsant effects.

Caption: Hypothesized mechanism of anticonvulsant activity via GABAᴀ receptor modulation.

Experimental and Logical Workflows

Visualizing the workflow for screening and validating the biological activities of pinocarvone can streamline the research process.

General Screening Workflow

Caption: A logical workflow for the comprehensive biological activity screening of pinocarvone.

Conclusion

Pinocarvone represents a promising natural compound for further pharmacological investigation. This guide provides the essential tools for researchers to embark on a systematic screening of its biological activities. While current data on pinocarvone is limited, the extensive research on its isomer, carvone, offers valuable insights into potential mechanisms of action and directs future research efforts. By employing the standardized protocols and considering the hypothesized signaling pathways outlined herein, the scientific community can work towards unlocking the full therapeutic potential of pinocarvone.

References

- 1. Pinocarvone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Buy Pinocarvone | 30460-92-5 [smolecule.com]

- 4. [PDF] Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB | Semantic Scholar [semanticscholar.org]

- 5. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Elucidation of the Mechanism Underlying the Anti-Inflammatory Properties of (S)-(+)-Carvone Identifies a Novel Class of Sirtuin-1 Activators in a Murine Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jbuon.com [jbuon.com]

- 11. Carvone derived cannabidiol enantiomers as novel anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory effects of carvone isomers on the GABAA receptor in primary cultures of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of Pinocarvone: A Technical Guide to Its Putative Cytotoxic Effects on Cancer Cells

For Immediate Release

A Deep Dive into the Anticancer Promise of a Lesser-Known Monoterpene, with Comparative Insights from Carvone (B1668592)

While the scientific community has extensively investigated the anticancer properties of various monoterpenes, pinocarvone, a bicyclic monoterpene ketone, remains a largely unexplored molecule in the context of oncology. This technical guide aims to consolidate the currently available, albeit limited, information on pinocarvone and to extrapolate its potential cytotoxic effects on cancer cells by drawing parallels with its structural analogue, carvone. This document is intended for researchers, scientists, and drug development professionals interested in novel natural compounds for cancer therapy.

Introduction to Pinocarvone

Pinocarvone is a natural terpenoid found in the essential oils of several plants, including Eucalyptus globulus and Hyssopus officinalis.[1] Structurally, it is a bicyclic ketone, and its chemical properties suggest potential biological activities.[1][2] However, a comprehensive review of the scientific literature reveals a significant gap in research regarding its specific effects on cancer cells. To bridge this gap, this guide will leverage the substantial body of evidence available for carvone, a closely related monoterpene, to hypothesize potential mechanisms of action for pinocarvone and to provide a roadmap for future research.

Comparative Analysis: The Cytotoxic Profile of Carvone

Carvone, a monocyclic monoterpene ketone, has demonstrated significant anticancer activity across various cancer cell lines.[3][4] Its effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cell invasion.[3][5][6]

Quantitative Data on Carvone's Cytotoxicity

The following table summarizes the key quantitative data on the cytotoxic effects of carvone on different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Key Effects | Reference |

| KMS-5 | Myeloma | 20 µM | Induction of apoptosis, G2/M cell cycle arrest, inhibition of cell invasion, inhibition of p-P38 expression. | [5][6] |

| Molt-4 | Leukemia | 20 µM | Induction of apoptosis via ROS generation and activation of caspases-8, -9, and -3. | [7] |

| MCF 7 | Breast Cancer | 1.2 mM | Inhibition of proliferation, induction of p53 and caspase-mediated apoptosis, S phase cell cycle arrest. | [8][9] |

| MDA MB 231 | Breast Cancer | 1.0 mM | Inhibition of proliferation and migration. | [8][9] |

Experimental Protocols for Key Carvone Studies

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the experimental protocols for the key assays used to determine the cytotoxic effects of carvone.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., KMS-5, Molt-4, MCF 7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of carvone for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection

-

DAPI Staining: Cells are fixed, permeabilized, and stained with DAPI (4′,6-diamidino-2-phenylindole). Apoptotic nuclei appear condensed and fragmented when observed under a fluorescence microscope.

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining: Cells are stained with a mixture of AO and EB. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells appear orange with condensed chromatin, and necrotic cells are uniformly orange-red.

Cell Cycle Analysis

-

Cell Fixation: Cells are harvested and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blotting

-

Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p53, caspases) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Postulated Signaling Pathways for Pinocarvone's Cytotoxic Effects

Based on the mechanisms elucidated for carvone, we can propose potential signaling pathways that pinocarvone might modulate to exert cytotoxic effects on cancer cells.

The p38 MAPK Signaling Pathway

Carvone has been shown to inhibit the phosphorylation of p38 MAPK in myeloma cells.[5] This pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The inhibition of p38 phosphorylation by pinocarvone could lead to the suppression of cancer cell growth and induction of apoptosis.

Caption: Postulated inhibition of the p38 MAPK pathway by pinocarvone.

The Intrinsic Apoptosis Pathway

The induction of apoptosis is a hallmark of many anticancer agents. Carvone has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.[7][8] It is plausible that pinocarvone could also trigger the intrinsic apoptosis pathway.

Caption: Hypothesized intrinsic apoptosis pathway activated by pinocarvone.

Experimental Workflow for Investigating Pinocarvone's Cytotoxicity

To validate the hypothesized anticancer effects of pinocarvone, a structured experimental workflow is proposed.

Caption: Proposed workflow for evaluating pinocarvone's anticancer effects.

Future Directions and Conclusion

The lack of research on the cytotoxic effects of pinocarvone on cancer cells presents a significant opportunity for novel drug discovery. The established anticancer profile of its structural analogue, carvone, provides a strong rationale for investigating pinocarvone as a potential therapeutic agent. Future studies should focus on:

-

Screening pinocarvone against a panel of cancer cell lines to determine its cytotoxic potency and selectivity.

-

Elucidating the precise molecular mechanisms of pinocarvone-induced cell death, including its effects on key signaling pathways such as MAPK and apoptosis-related proteins.

-

In vivo studies using animal models to evaluate the antitumor efficacy and safety profile of pinocarvone.

References

- 1. Pinocarvone - Wikipedia [en.wikipedia.org]

- 2. CAS 30460-92-5: Pinocarvone | CymitQuimica [cymitquimica.com]

- 3. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Health Benefits and Pharmacological Properties of Carvone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer effects of Carvone in myeloma cells is mediated through the inhibition of p38 MAPK signalling pathway, apoptosis induction and inhibition of cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pinocarvone: An Unexplored Frontier in Antimicrobial and Antifungal Research

Despite significant interest in the antimicrobial properties of monoterpenes, a comprehensive analysis of the biological activity of pinocarvone remains conspicuously absent from the current scientific literature. While its isomer, carvone, has been the subject of numerous studies, dedicated research into the antibacterial and antifungal efficacy of pinocarvone is scarce, leaving a critical knowledge gap for researchers, scientists, and drug development professionals.

Currently, there is a lack of publicly available quantitative data, such as Minimum Inhibitory Concentrations (MICs) and zone of inhibition measurements, for pure, isolated pinocarvone against a standardized panel of bacterial and fungal pathogens. Existing research occasionally identifies pinocarvone as a constituent in essential oils exhibiting antimicrobial or antifungal properties. However, these studies do not isolate the specific contribution of pinocarvone to the overall bioactivity, making it impossible to ascertain its individual potency.

For instance, studies on the essential oils of Artemisia persica and Eucalyptus globulus have identified pinocarvone as a component. The former demonstrated antifungal activity against several Aspergillus species, while the latter showed inhibitory effects against Paenibacillus larvae. Nevertheless, these reports attribute the observed effects to the complex interplay of all constituents within the essential oils, rather than to pinocarvone alone.

The absence of dedicated studies on pinocarvone means that detailed experimental protocols for its antimicrobial and antifungal evaluation are not available. Furthermore, there is no information regarding its specific mechanism of action, including its effects on microbial cell membranes, intracellular targets, or any associated signaling pathways.

This lack of data precludes the creation of a detailed technical guide as requested. To address this, future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of pinocarvone to enable targeted biological assays.

-

In Vitro Susceptibility Testing: Systematic evaluation of the antimicrobial and antifungal activity of pure pinocarvone against a broad range of clinically relevant bacteria and fungi using standardized methods such as broth microdilution and agar (B569324) disk diffusion.

-

Mechanism of Action Studies: Investigation into the cellular and molecular mechanisms by which pinocarvone may exert its antimicrobial effects. This could include membrane permeabilization assays, studies on enzyme inhibition, and analysis of its impact on microbial gene expression.

-

Signaling Pathway Analysis: Exploration of the potential interaction of pinocarvone with microbial signaling pathways, which could reveal novel targets for antimicrobial drug development.

Below are hypothetical visualizations of experimental workflows that would be essential in generating the necessary data for a comprehensive technical guide on the antimicrobial and antifungal activities of pinocarvone.

Experimental Workflow Diagrams

Caption: Workflow for primary screening of pinocarvone's antimicrobial and antifungal activity.

Caption: Investigating the mechanism of action of pinocarvone.

The development of a comprehensive technical guide on the antimicrobial and antifungal properties of pinocarvone is contingent upon dedicated research efforts to generate the foundational data. Such research would be a valuable contribution to the field of natural product-based antimicrobial discovery.

Pinocarvone: A Volatile Organic Compound in Plant Biology and Ecology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pinocarvone, a bicyclic monoterpenoid ketone, is a significant volatile organic compound (VOC) found in a variety of aromatic plants. This technical guide provides a comprehensive overview of pinocarvone, focusing on its presence in plants, methods for its analysis, its biosynthetic origins, and its ecological roles. Quantitative data on pinocarvone concentrations in various plant species are summarized, and detailed experimental protocols for its extraction and analysis are provided. Furthermore, this guide explores the current understanding of pinocarvone's role in plant signaling pathways and its interactions with other organisms. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In plants, they play crucial roles in a wide array of biological processes, including defense against herbivores and pathogens, attraction of pollinators, and communication between plants.[1][2] Pinocarvone (C10H14O) is a terpenoid that is a notable component of the essential oils of several plant species.[3] Its presence is particularly significant in plants from the Myrtaceae and Lamiaceae families. This guide will delve into the technical aspects of pinocarvone as a plant-derived VOC, providing valuable information for researchers in phytochemistry, chemical ecology, and drug discovery.

Occurrence and Quantitative Data

Pinocarvone is a major constituent of the essential oils of various Eucalyptus species and is also found in significant amounts in hyssop (Hyssopus officinalis).[3][4][5][6] The concentration of pinocarvone can vary considerably depending on the plant species, chemotype, geographical location, and environmental conditions. The following tables summarize the quantitative data on pinocarvone content in different plant species, as determined by gas chromatography-mass spectrometry (GC-MS).

Table 1: Pinocarvone Content in Eucalyptus Species

| Eucalyptus Species | Plant Part | Pinocarvone Percentage of Essential Oil (%) | Reference |

| E. suggrandis | Leaves | 4.89 | [4] |

| E. astringens | Not Specified | 1.8 - 2.2 | [5] |

| E. spathulata | Leaves | 3.8 | [6] |

| E. salubris | Leaves | 1.5 | [6] |

| E. brockwayii | Leaves | 4.2 | [6] |

| E. dundasii | Leaves | 2.2 | [6] |

| E. intertexta | Leaves | 1.1 | [7] |

| E. grandis | Leaves | 0.83 | [8] |

| E. citriodora | Leaves | Present (unquantified) | [9] |

Table 2: Pinocarvone Content in Hyssopus officinalis

| Chemotype/Origin | Plant Part | Pinocarvone Percentage of Essential Oil (%) | Reference |

| Not Specified | Not Specified | 25 - 36 | [3] |

Experimental Protocols

Accurate quantification and identification of pinocarvone in plant matrices rely on robust experimental protocols. This section details the standard methodologies for the extraction and analysis of this volatile compound.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.[10][11][12] The process involves the co-distillation of water and the volatile compounds from the plant tissue.

Protocol:

-

Plant Material Preparation: Fresh or dried plant material (typically leaves) is ground to a coarse powder to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled, consisting of a round-bottom flask, a condenser, and a collection burette.

-

Distillation: The ground plant material is placed in the round-bottom flask and submerged in distilled water. The flask is heated to boiling.

-

Vaporization and Condensation: As the water boils, the steam passes through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor travels to the condenser, where it is cooled and converted back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, flows into the collection burette. Due to their different densities and immiscibility, the essential oil and water form separate layers. The less dense essential oil is collected from the top.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like pinocarvone in essential oil samples.[13][14]

Protocol:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration for GC-MS analysis.

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is coated with a stationary phase, and compounds are separated based on their boiling points and affinity for the stationary phase. A typical temperature program starts at a lower temperature and gradually increases to a higher temperature to elute compounds with different volatilities.

-

Ionization: As the separated compounds elute from the column, they enter the mass spectrometer, where they are bombarded with electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at each mass-to-charge ratio, generating a mass spectrum.

-

Identification and Quantification: Pinocarvone is identified by comparing its retention time and mass spectrum to that of a known standard or by matching its mass spectrum to a library database (e.g., NIST). Quantification is typically performed by comparing the peak area of pinocarvone in the sample to a calibration curve generated from standards of known concentrations.

Biosynthesis of Pinocarvone

Pinocarvone is a monoterpene, and its biosynthesis in plants begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[15] The formation of the pinane (B1207555) skeleton, from which pinocarvone is derived, proceeds through the cyclization of geranyl pyrophosphate (GPP). While the complete enzymatic pathway to pinocarvone is not fully elucidated in all species, it is hypothesized to be derived from the oxidation of pinene isomers, such as α-pinene or β-pinene.[15][16]

Ecological Role and Signaling

Volatile organic compounds like pinocarvone play a critical role in mediating interactions between plants and their environment.

Plant Defense

Terpenoids are well-known for their role in plant defense against herbivores and pathogens.[17] While direct evidence for pinocarvone's defensive role is still emerging, the presence of this compound in the essential oils of plants known for their insect-repellent properties suggests a protective function. For instance, the release of VOCs, including monoterpenes, can be induced by herbivore damage and can act as a deterrent to further feeding.[1]

Plant-Plant Communication

Plants can perceive VOCs released by neighboring plants, particularly those under stress, and in response, they can prime their own defenses.[1] This phenomenon, known as plant-plant communication, allows for a coordinated defense response within a plant community. While the specific role of pinocarvone as a signal in this context is an area for further research, it is plausible that as a component of the complex blend of herbivore-induced plant volatiles, it contributes to this signaling network.

Insect Pheromones

Interestingly, pinocarvone is also a component of the pheromone blend of the Western Pine Beetle (Dendroctonus brevicomis).[3] This highlights the complex interplay between plant- and insect-derived semiochemicals. The presence of pinocarvone in both the host plant and the insect pheromone suggests a co-evolutionary relationship where the insect may utilize a host-plant compound for its own communication. The perception of host plant volatiles can also modulate an insect's response to its own pheromones, influencing mate recognition and aggregation behaviors.[18][19][20]

Conclusion and Future Directions

Pinocarvone is a significant volatile organic compound with a notable presence in several plant species. This guide has provided a technical overview of its occurrence, analytical methods, biosynthesis, and ecological roles. The quantitative data presented highlights the variability of pinocarvone content, emphasizing the need for standardized analytical procedures. The detailed experimental protocols offer a practical resource for researchers.

Future research should focus on elucidating the complete biosynthetic pathway of pinocarvone in different plant species, including the identification and characterization of the specific enzymes involved in the conversion of pinene precursors. Furthermore, a deeper investigation into the specific signaling pathways in which pinocarvone participates, both within the plant and in its interactions with other organisms, will provide a more complete understanding of its ecological significance. Such knowledge could be leveraged for applications in sustainable agriculture, through the development of novel pest management strategies, and in the pharmaceutical industry, by exploring the potential bioactivities of this and related compounds.

References

- 1. Within-plant signaling by volatiles leads to induction and priming of an indirect plant defense in nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Pinocarvone - Wikipedia [en.wikipedia.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Chemical composition of 8 eucalyptus species' essential oils and the evaluation of their antibacterial, antifungal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytotoxic Activity and Chemical Composition of Aqueous Volatile Fractions from Eucalyptus Species | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Eucalyptus Oils Phytochemical Composition in Correlation with Their Newly Explored Anti-SARS-CoV-2 Potential: in Vitro and in Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 11. galbanum.co [galbanum.co]

- 12. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]

- 13. mdpi.com [mdpi.com]

- 14. View of QUANTIFICATION OF THE COMPONENTS IN COMMERCIAL ESSENTIAL OIL OF EUCALYPTUS GLOBULUS LABILL. BY GAS CHROMATOGRAPHY – GC-FID AND GC-MS [seer.ufrgs.br]

- 15. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Plant odor and sex pheromone are integral elements of specific mate recognition in an insect herbivore - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pinocarvone in Plant-Plant Communication: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are the primary mediators of a sophisticated chemical language between plants. Among these, the monoterpenoid pinocarvone, a bicyclic ketone found in the essential oils of various aromatic plants, is implicated in allelopathic interactions and defense signaling. This technical guide synthesizes the current understanding of pinocarvone's role in plant-plant communication, addressing its biosynthesis, mode of action, and the signaling pathways it may trigger. While pinocarvone is a known phytotoxic component of several essential oils, a notable gap exists in the literature regarding the quantitative effects of the isolated compound. This paper presents data from relevant studies on pinocarvone-rich essential oils as a proxy, details relevant experimental methodologies, and proposes hypothetical models for its biosynthesis and signaling pathways to guide future research.

Introduction: The Volatile Dialogue of Plants

Plants, though sessile, are highly interactive organisms that engage in constant communication with their environment. This dialogue is largely mediated by a diverse arsenal (B13267) of VOCs, which include terpenoids, fatty acid derivatives, and benzenoids[1]. These airborne chemical signals are crucial for a variety of ecological interactions, such as attracting pollinators, deterring herbivores, and communicating with neighboring plants about impending threats[2][3][4]. When a plant is damaged, it releases specific VOCs that can be perceived by nearby plants, which then "eavesdrop" on these cues to prime or activate their own defense systems in preparation for attack[3][5]. This phenomenon, a key aspect of plant-plant communication, can significantly influence plant community structure and dynamics.

Pinocarvone (C₁₀H₁₄O) is a bicyclic monoterpenoid ketone and a constituent of the essential oils of several plant species, notably within the Eucalyptus genus and in the 'resurrection plant' Myrothamnus moschatus[2][6][7][8][9]. Its presence in plants known for strong allelopathic effects—the chemical inhibition of one plant by another—suggests its function as a phytotoxic agent involved in mediating competitive plant-plant interactions[1][10].

Occurrence and Phytotoxic Activity of Pinocarvone

Pinocarvone is a major component in the essential oils of a select number of plant species. Its concentration can vary significantly based on the plant's chemotype, geographical location, and developmental stage. Understanding this distribution is key to identifying natural sources and appreciating its ecological context.

Natural Occurrence

Gas chromatography-mass spectrometry (GC-MS) analyses have identified pinocarvone as a significant volatile in the following species:

-

Myrothamnus moschatus : Essential oils from this 'resurrection plant' endemic to Madagascar have been shown to contain high concentrations of pinocarvone (19.8-20.8%) and its precursor, trans-pinocarveol (35.6-37.7%)[3][4][5][6].

-

Eucalyptus species : Pinocarvone has been identified in several Eucalyptus species. For instance, the essential oil of Eucalyptus suggrandis contains approximately 4.96% pinocarvone[9]. It is also a known component in the oils of Eucalyptus pulverulenta and Eucalyptus globulus[7][8].

-

Pinus halepensis : This pine species releases a blend of VOCs, including pinocarvone, that contribute to its allelopathic effects on understory vegetation[1].

Quantitative Data on Phytotoxicity

A significant gap in the current literature is the lack of studies testing the specific allelopathic effects of isolated pinocarvone. Most research has focused on the phytotoxicity of essential oils in which pinocarvone is one of several active components. The data presented below are for essential oils with a high pinocarvone content, which strongly suggests, but does not definitively quantify, the contribution of pinocarvone to the observed effects.

Table 1: Phytochemical Composition of Myrothamnus moschatus Essential Oil

| Compound | Retention Index | Concentration (%) |

| trans-Pinocarveol | 1139 | 37.7 ± 4.2 |

| Pinocarvone | 1165 | 20.8 ± 3.1 |

| β-Selinene | 1489 | 8.5 (No SD reported) |

| Perillyl acetate | 1374 | 6.0 - 12.7 |

| α-Pinene | 939 | (Not specified as major) |

| (Data compiled from[3][4][5]) |

Table 2: Acaricidal and Insecticidal Activity of Myrothamnus moschatus Essential Oil

| Target Organism | Type of Test | Result (LC₅₀ / LD₅₀) |

| Tetranychus urticae (Two-spotted spider mite) | Contact + Fumigant | 1.2 mL L⁻¹ |

| Metopolophium dirhodum (Rose-grain aphid) | Contact + Fumigant | 2.4 mL L⁻¹ |

| Culex quinquefasciatus (Southern house mosquito) | Larvicidal | 43.6 µg mL⁻¹ |

| Spodoptera littoralis (Cotton leafworm) | Topical application | 35.6 µg larva⁻¹ |

| Musca domestica (Housefly) | Topical application | 22.7 µg adult⁻¹ |

| (Data from[4]) |

While these data demonstrate the biological activity of a pinocarvone-rich oil against arthropods, similar quantitative studies on its direct phytotoxic effects on plants are needed. Research on Pinus halepensis has shown that its blend of VOCs, including pinocarvone, significantly reduces seed germination and seedling growth of target species like Lactuca sativa[1].

Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating the role of VOCs in plant-plant interactions. Below are detailed protocols for the analysis of pinocarvone in plant tissues and for assessing its allelopathic activity.

Protocol for VOC Collection and Analysis by HS-SPME/GC-MS

This protocol is adapted from standard methods for analyzing plant volatiles and is suitable for identifying pinocarvone in plant tissues[11][12].

Objective: To extract and identify volatile compounds, including pinocarvone, from a plant leaf sample.

Materials:

-

Fresh or dried plant leaves

-

Grinder or mortar and pestle

-

20 mL headspace vials with PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) device with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Heating block or water bath

Procedure:

-

Sample Preparation: Grind the plant leaf material into a fine powder. Accurately weigh 1.0 g of the powdered sample into a 20 mL headspace vial.

-

Extraction: Immediately seal the vial. Place the vial in a heating block pre-set to 60°C. Allow the sample to equilibrate for 15 minutes to generate headspace volatiles.

-

SPME Adsorption: Manually or automatically insert the conditioned SPME fiber through the vial's septum into the headspace above the sample. Expose the fiber for 20 minutes at 60°C to allow for the adsorption of volatiles.

-

Desorption and GC-MS Analysis:

-

After extraction, immediately retract the fiber and insert it into the heated injection port (e.g., 250°C) of the GC-MS.

-

Desorb the analytes for 5 minutes in splitless mode.

-

GC Column: Use a non-polar column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C for 1 min, ramp to 145°C at 5°C/min, then to 195°C at 5°C/min, and finally to 250°C at 10°C/min, holding for 5 min.

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

-

MS Parameters: Set the ion source temperature to 230°C and the transfer line to 280°C. Acquire mass spectra in the range of 35-350 m/z using electron impact (EI) at 70 eV.

-

-

Compound Identification: Identify pinocarvone and other compounds by comparing their mass spectra with libraries (e.g., NIST, WILEY) and by comparing their calculated Linear Retention Indices (LRI) with published values.

Protocol for Seed Germination and Seedling Growth Bioassay

This bioassay protocol is a standard method for evaluating the allelopathic effects of pure compounds or extracts on model plant species[13][14].

Objective: To quantify the phytotoxic effect of pinocarvone on the germination and root/hypocotyl elongation of Lactuca sativa (lettuce).

Materials:

-

Pure pinocarvone

-

Methanol or Acetone (as a solvent)

-

Lactuca sativa seeds

-

Sterile Petri dishes (e.g., 50 mm diameter)

-

Whatman No. 2 filter paper

-

Pipettes

-

Growth chamber with controlled light and temperature (e.g., 25°C, 16:8 light:dark cycle)

-

Digital scanner and image analysis software (e.g., ImageJ)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of pinocarvone (e.g., 10 mM) in a minimal amount of methanol.

-

Test Concentration Preparation: Create a dilution series from the stock solution to achieve final test concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0 mM). The final solvent concentration in all treatments, including the control, should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity. The control should contain only the solvent and distilled water.

-

Bioassay Setup:

-

Place one sheet of filter paper in each sterile Petri dish.

-

Apply 1.0 mL of the respective test solution or control solution to the filter paper. Allow the solvent to evaporate completely in a fume hood, leaving the pinocarvone residue.

-

After evaporation, add 1.0 mL of distilled water to each dish.

-

Evenly place 20 Lactuca sativa seeds on the moist filter paper.

-

-

Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber at 25°C.

-

Data Collection:

-

After 72 hours, count the number of germinated seeds (radicle emergence > 2 mm) to calculate the germination percentage.

-

Carefully remove the seedlings, place them on a flat surface, and scan them at high resolution.

-

Use image analysis software to measure the length of the radicle (root) and hypocotyl of each seedling.

-

-

Data Analysis:

-

Calculate the percent inhibition for germination, root length, and hypocotyl length for each concentration relative to the solvent control.

-

Use a statistical software package to perform a dose-response analysis and calculate the IC₅₀ value (the concentration required to cause 50% inhibition) for each parameter.

-

Biosynthesis and Signaling Pathways

The precise molecular pathways for pinocarvone biosynthesis and its perception by other plants have not been fully elucidated. However, based on known pathways for similar monoterpenoids and general principles of plant signaling, plausible models can be constructed.

Hypothetical Biosynthesis Pathway of Pinocarvone

Monoterpenoids are synthesized from the C₅ precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are combined to form geranyl pyrophosphate (GPP), the universal C₁₀ precursor. The biosynthesis of pinocarvone likely proceeds from GPP via a pathway analogous to that of other pinane-type monoterpenoids.

Caption: Hypothetical biosynthesis of pinocarvone from geranyl pyrophosphate (GPP).

This proposed pathway involves three key enzymatic steps:

-

Cyclization: A terpene synthase (TPS), specifically a pinene synthase, cyclizes the linear GPP precursor into the bicyclic α-pinene or β-pinene skeleton.

-

Hydroxylation: A cytochrome P450-dependent monooxygenase introduces a hydroxyl group onto the pinene backbone to form an alcohol intermediate, such as trans-pinocarveol.

-